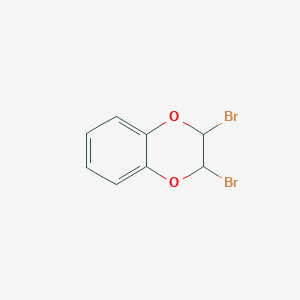
2,3-Dibromo-2,3-dihydro-1,4-benzodioxine
Cat. No. B8751249
Key on ui cas rn:
67470-89-7
M. Wt: 293.94 g/mol
InChI Key: SWOGYTCPGNFHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07202255B2
Procedure details


73.45 mmol of the compound obtained in Step A above are dissolved in 125 ml of acetone; the solution is then stirred for 2 hours under reflux, in the presence of sodium iodide (359.9 mmol). After evaporating off the solvent, the residue is dissolved in a mixture of water/ethyl acetate (100 ml/200 ml). The organic phase is then washed with 20% aqueous sodium thiosulphate solution and then the aqueous phase is extracted twice with ethyl acetate. The organic phases are combined, dried over magnesium sulphate and then concentrated to dryness. Purification by chromatography over silica gel (petroleum ether/ethyl acetate: 95/5) allows the expected product to be obtained.



Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]1[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]1Br.[I-].[Na+]>CC(C)=O>[O:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[O:7][CH:2]=[CH:3]1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
359.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is then stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating off the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in a mixture of water/ethyl acetate (100 ml/200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is then washed with 20% aqueous sodium thiosulphate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted twice with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography over silica gel (petroleum ether/ethyl acetate: 95/5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be obtained
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
